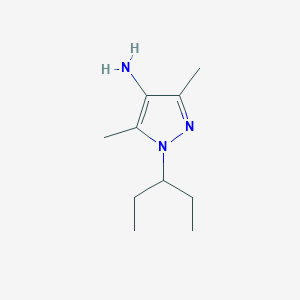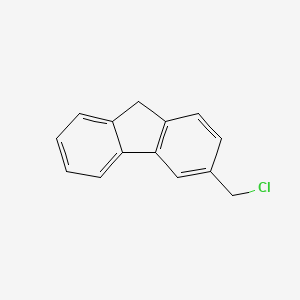
3-(Chloromethyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. It is characterized by a chloromethyl group attached to the 3-position of the fluorene ring system. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-9H-fluorene typically involves the chloromethylation of fluorene. This can be achieved through the Blanc chloromethylation reaction, where fluorene reacts with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature to ensure the selective formation of the chloromethylated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase-transfer catalysts can also be employed to facilitate the chloromethylation reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methylated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido-fluorene, thiol-fluorene, and alkoxy-fluorene derivatives.
Oxidation: Products include fluorenone and fluorene carboxylic acid.
Reduction: Products include methyl-fluorene derivatives.
Scientific Research Applications
3-(Chloromethyl)-9H-fluorene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-9H-fluorene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways. This reactivity is exploited in medicinal chemistry to design compounds that can selectively inhibit or activate target proteins .
Comparison with Similar Compounds
9H-Fluorene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Methyl-9H-fluorene: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity.
3-(Bromomethyl)-9H-fluorene: Similar structure but with a bromomethyl group, which can undergo similar but often more reactive substitution reactions.
Uniqueness: 3-(Chloromethyl)-9H-fluorene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
Molecular Formula |
C14H11Cl |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
3-(chloromethyl)-9H-fluorene |
InChI |
InChI=1S/C14H11Cl/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7H,8-9H2 |
InChI Key |
IRGFGJJCUDZFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)CCl)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



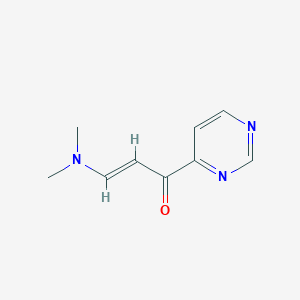
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)
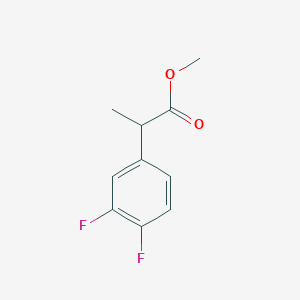

![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)
![3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074386.png)

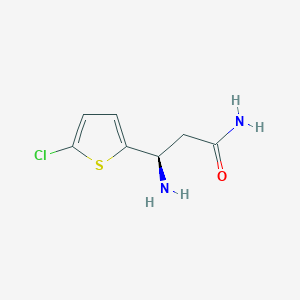
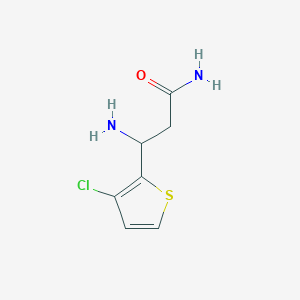


![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
